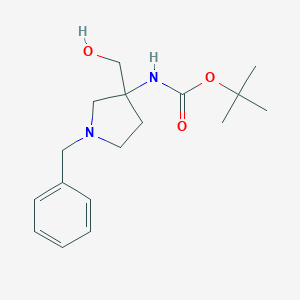

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Overview

Description

The compound "Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate" is a chemical entity that appears to be related to a class of organic compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

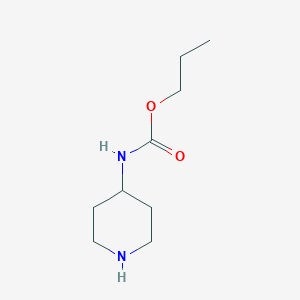

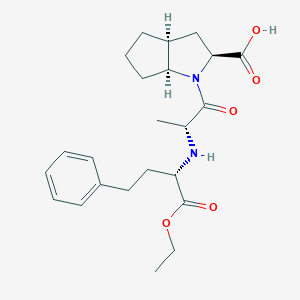

The synthesis of related compounds involves multi-step organic reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, an enantioselective synthesis involving an iodolactamization step was described for a related benzyl carbamate, which is an intermediate for CCR2 antagonists . These methods highlight the versatility of tert-butyl carbamates in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

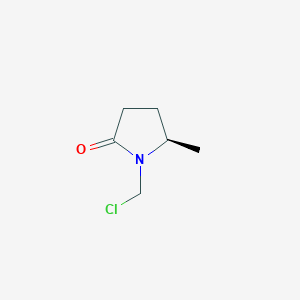

The molecular structure of tert-butyl carbamates and related compounds has been characterized using various techniques. For example, the crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate was determined, revealing an envelope conformation of the pyrrolidinone ring and specific arrangements of substituent groups . Such structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

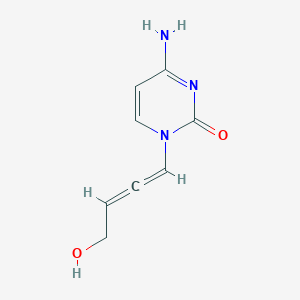

Tert-butyl carbamates undergo various chemical reactions that are useful in synthetic chemistry. Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers to esters . This reactivity can be harnessed for the deprotection of sensitive functional groups in complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the compound's solubility and reactivity. The hydrogen bonding capabilities of the carbamate group can also influence the compound's boiling point, melting point, and solubility in various solvents. These properties are essential for the compound's application in drug design and synthesis .

Scientific Research Applications

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound with potential applications in various fields of scientific research. However, direct studies specifically addressing this compound are scarce, so we explore related compounds and their applications to infer potential uses.

Synthetic Applications

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a closely related compound, has been extensively utilized as a chiral auxiliary in asymmetric N-heterocycle synthesis via sulfinimines. This methodology facilitates access to a diverse array of structurally complex piperidines, pyrrolidines, azetidines, and their fused derivatives, representing key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020). Given the structural similarity, this compound may also find applications in the synthesis of N-heterocyclic compounds, offering a versatile scaffold for the development of bioactive molecules with potential pharmacological properties.

Environmental Applications

The degradation and fate of ethers like methyl tert-butyl ether (MTBE) in environmental matrices highlight the importance of understanding and mitigating the environmental impact of such compounds. Studies on MTBE, a compound structurally related to this compound, have shown that it's a persistent pollutant in water sources. Research has focused on biodegradation pathways and the effectiveness of various treatment methods, including adsorption and advanced oxidation processes. These insights can inform strategies for managing the environmental presence of similar compounds, emphasizing the need for efficient removal techniques from water and soil to prevent potential ecological and health risks (Fiorenza & Rifai, 2003).

Pharmacological Applications

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It's widely utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the scaffold's ability to efficiently explore pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, known as “pseudorotation”. Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity, underscoring the potential of this compound in the development of new therapeutic agents (Li Petri et al., 2021).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJSWXXRXAAIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448201 | |

| Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475469-14-8 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475469-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.